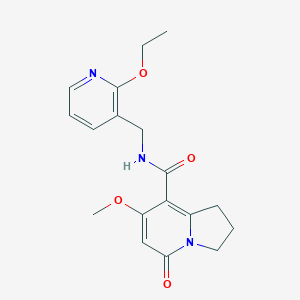
(Z)-6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide” is a chemical compound. It is related to a class of compounds known as glitazones . Glitazones are a type of drug used in the treatment of diabetes .
Synthesis Analysis
The synthesis of similar compounds involves the use of 4-methoxybenzylidene groups to block the free hydroxyl groups of D-glucuronic acid . The relative rates of acid-catalyzed hydrolysis of several benzyl esters of D-glucuronic acid were determined .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . The compound has a linear formula of C15H16N2O3S .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the microwave heating effect of N-(4-methoxybenzylidene)-4-butylaniline in liquid crystalline and isotropic phases has been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, N-(4-Methoxybenzylidene)aniline has a melting point of 63°C and a molecular weight of 304.37 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies have synthesized and evaluated thiazolidinone derivatives for their antimicrobial properties. These compounds show promising activity against a range of bacterial and fungal pathogens. Notably, some derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis and non-tuberculous mycobacteria, with minimum inhibitory concentrations (MICs) comparable to standard drugs like Ampicillin and Ciprofloxacin. The activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has been highlighted in several studies, indicating these compounds' potential as novel antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017; Pansare & Shinde, 2015).
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer potential. Studies demonstrate that certain derivatives possess considerable anticancer activity, with some showing selective toxicity towards cancer cell lines such as human colon cancer cells. The structure-activity relationship (SAR) analysis reveals that specific substitutions on the thiazolidinone ring significantly influence the compounds' anticancer efficacy. This suggests these derivatives could serve as a basis for developing new anticancer drugs (Deep et al., 2016).
Molecular Structure and Docking Studies
Research on the molecular structure of thiazolidinone derivatives, including X-ray diffraction and DFT studies, provides insight into their reactivity and interaction with biological targets. Molecular docking studies suggest these compounds have favorable interactions with microbial and cancer targets, supporting their antimicrobial and anticancer activities. These studies are crucial for understanding the molecular basis of the biological activities observed and for guiding the design of more potent derivatives (Delgado et al., 2005; Mary et al., 2021).
Mecanismo De Acción
Direcciones Futuras
The future directions of research on similar compounds involve further investigation into their potential therapeutic uses . For instance, the discovery of (Z)-5-(4-Methoxybenzylidene)thiazolidine-2,4-dione as a readily available and orally active glitazone for the treatment of Concanavalin A-Induced Acute Liver Injury of BALB/c Mice suggests potential future directions for research .
Propiedades
IUPAC Name |
6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-28-19-13-11-17(12-14-19)16-20-22(27)25(23(29)30-20)15-7-3-6-10-21(26)24-18-8-4-2-5-9-18/h2,4-5,8-9,11-14,16H,3,6-7,10,15H2,1H3,(H,24,26)/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQVWLIXFPVEJI-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

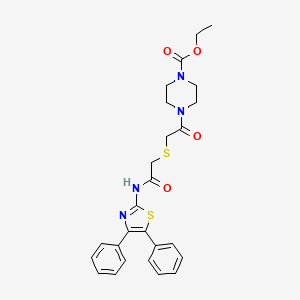
![6-Acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732948.png)
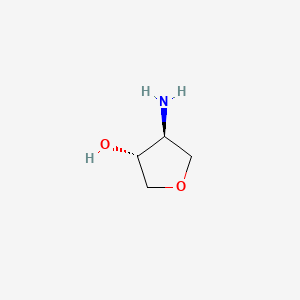
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2732951.png)
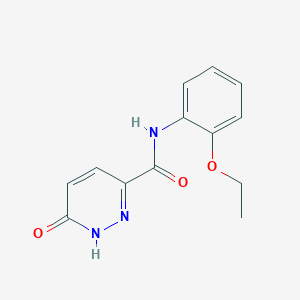
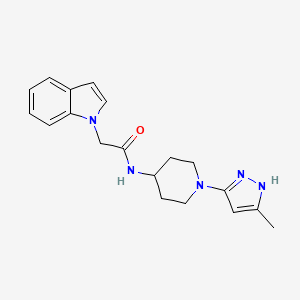

![Tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate](/img/structure/B2732957.png)


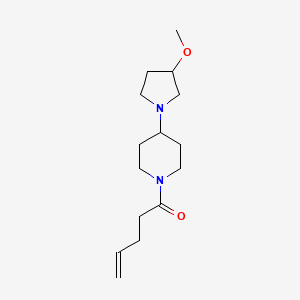
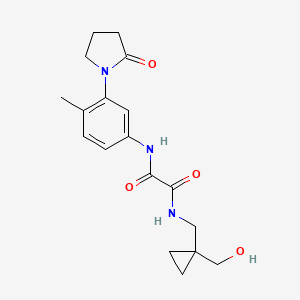
![3-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-N-[2-(4-methylpiperidin-1-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2732963.png)
